2-(4-Amino-2H-1,2,3-triazol-2-yl)propanenitrile
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Overview
Description
2-(4-Amino-2H-1,2,3-triazol-2-yl)propanenitrile is a nitrogen-rich heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2H-1,2,3-triazol-2-yl)propanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2H-1,2,3-triazol-2-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
2-(4-Amino-2H-1,2,3-triazol-2-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2H-1,2,3-triazol-2-yl)propanenitrile involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, disrupting their normal function and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2H-1,2,3-triazole: Another triazole derivative with similar chemical properties.
1,2,4-Triazole: A widely studied compound with applications in pharmaceuticals and agriculture.
Tetrazole: Known for its use in the synthesis of energetic materials.
Uniqueness
Its combination of an amino group and a nitrile group on the triazole ring makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C5H7N5 |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-(4-aminotriazol-2-yl)propanenitrile |
InChI |
InChI=1S/C5H7N5/c1-4(2-6)10-8-3-5(7)9-10/h3-4H,1H3,(H2,7,9) |
InChI Key |
LHHFDLUHBDOGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N1N=CC(=N1)N |
Origin of Product |
United States |
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